5-Bromobenzo[d]isoxazole-3-carboxylic acid
Description
Chemical Identification and Basic Properties
Systematic Nomenclature and Structural Representation
The IUPAC name for this compound is 5-bromo-1,2-benzisoxazole-3-carboxylic acid , reflecting its fused benzene-isoxazole ring system substituted with a bromine atom at position 5 and a carboxylic acid group at position 3. Its structure consists of a benzo[d]isoxazole core, where the benzene ring is fused to an isoxazole moiety (a five-membered ring containing one oxygen and one nitrogen atom).
The SMILES notation (Simplified Molecular-Input Line-Entry System) is OC(=O)c1noc2c1cc(Br)cc2, which encodes the connectivity of atoms. The InChIKey KOYBGMVZWNFEIM-UHFFFAOYSA-N provides a unique identifier for computational referencing. A 2D structural representation depicts the bromine substituent on the benzene ring and the carboxylic acid group on the isoxazole ring (Figure 1).
O
\
C(=O)OH
/
Br─C6H3─N─O─C3H
Figure 1: Simplified 2D structural representation.
Molecular Formula and Weight Analysis
The molecular formula is C₈H₄BrNO₃ , with a calculated molecular weight of 242.03 g/mol . Elemental composition breakdown:
- Carbon: 39.70%
- Hydrogen: 1.67%
- Bromine: 33.03%
- Nitrogen: 5.79%
- Oxygen: 19.81%
The exact mass, determined via high-resolution mass spectrometry, is 240.93 g/mol , consistent with the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Physicochemical Characteristics
Key physicochemical properties include:
Melting Point
Experimental data for the pure compound is limited, but analogous derivatives (e.g., methyl esters) exhibit melting points between 151–155°C. Computational models predict a melting point of ~160–165°C for the carboxylic acid form, considering its polar functional groups.
Solubility
The compound is sparingly soluble in water due to its aromatic and heterocyclic structure but dissolves in polar aprotic solvents:
Stability
Stability data suggests that the compound should be stored at room temperature (15–25°C) in a dry, dark environment to prevent degradation. The carboxylic acid group may undergo decarboxylation at elevated temperatures (>200°C).
Spectroscopic Data
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYBGMVZWNFEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-28-7 | |
| Record name | 5-bromo-1,2-benzoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cycloaddition and Cyclization Approach
A common strategy involves the cycloaddition of nitrile oxides to alkynes or propargyl halides to form isoxazole intermediates, followed by functional group modifications:
- Nitrile oxide cycloaddition : N-hydroxyimidoyl chlorides are converted to nitrile oxides, which undergo 1,3-dipolar cycloaddition with propargyl halides to yield isoxazoles.
- Cyanation and hydrolysis : The isoxazole intermediate is cyanated and then hydrolyzed to afford the carboxylic acid functionality.
- Iodination and bromination : Halogenation at the 5-position can be achieved using reagents such as N-iodosuccinimide or brominating agents under acidic conditions.
This method is exemplified in the synthesis of substituted isoxazoles where nitrile oxides are generated from N-hydroxyimidoyl chlorides, and subsequent steps lead to the formation of 3-carboxylic acid derivatives with halogen substituents at the 5-position.
Oxidation of 5-Bromobenzo[d]isoxazol-3-ylmethanamine
Another route involves the oxidation of 5-bromobenzo[d]isoxazol-3-ylmethanamine to the target carboxylic acid:
- The methanamine derivative is oxidized using strong oxidants such as potassium permanganate or chromium trioxide under acidic conditions.
- This oxidation converts the methanamine group to the carboxylic acid at the 3-position while retaining the bromine substituent at the 5-position.
- This method is widely used due to the availability of the methanamine precursor and the straightforward oxidation step.
Ester Intermediates and Hydrolysis
Preparation often involves ester intermediates such as ethyl or methyl esters of 5-bromobenzo[d]isoxazole-3-carboxylic acid:
- The ester is synthesized first, often by esterification of the carboxylic acid or by cyclization reactions yielding ester functionalities.
- The ester is then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Hydrolysis conditions typically involve refluxing with aqueous acid or base, followed by acidification for isolation of the acid.
Detailed Experimental Procedure Example
Preparation via Hydroxylamine Cyclization and Hydrolysis (Adapted from Patent EP0957097A1)
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Formation of isoxazoline ester | Hydroxylamine hydrochloride, dry ethanol, room temperature, 4 h | Reaction of precursor with hydroxylamine to form ethyl 5-ethoxyisoxazoline-3-carboxylate | Oily residue obtained |
| 2. Saponification | 5N NaOH, room temperature, 2 h | Hydrolysis of ester to carboxylate salt | Conversion to sodium salt |
| 3. Acidification and extraction | Concentrated HCl to pH 2, methyl ethyl ketone extraction | Protonation of carboxylate to free acid | Crystallization from ethyl acetate |
| 4. Purification | Recrystallization from ethyl acetate | Purification of 3-isoxazolecarboxylic acid | 97 g isolated |
This method can be adapted for the brominated derivative by starting with appropriately brominated precursors.
Reaction Conditions and Reagents Summary
Research Findings and Optimization Notes
- Yield optimization : Use of mild hydrolysis conditions preserves sensitive substituents and improves yield.
- Catalyst choice : Transition metal catalysts (e.g., palladium complexes) facilitate Suzuki coupling for brominated isoxazoles but are less common in direct acid synthesis.
- Reaction monitoring : NMR and TLC are essential for tracking intermediate formation and completion of cycloaddition or oxidation steps.
- Scalability : Batch processes are standard, but continuous flow methods are emerging for better control and scalability in industrial settings.
Summary Table: Preparation Routes for this compound
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition + Hydrolysis | Nitrile oxide cycloaddition, cyanation, hydrolysis | N-hydroxyimidoyl chlorides, propargyl halides, acid/base hydrolysis | High regioselectivity, versatile | Multi-step, requires careful handling |
| Oxidation of Methanamine | Oxidation of 5-bromobenzo[d]isoxazol-3-ylmethanamine | KMnO4, CrO3, acidic media | Direct conversion, simple reagents | Strong oxidants, potential overoxidation |
| Ester Intermediate Hydrolysis | Ester synthesis followed by hydrolysis | Acid or base hydrolysis | Common, well-understood steps | Requires isolation of ester intermediate |
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
- Substituted isoxazoles
- Amino derivatives
- Ester or amide derivatives
Scientific Research Applications
Medicinal Chemistry
5-Bromobenzo[d]isoxazole-3-carboxylic acid has been explored for its potential therapeutic applications, particularly as a pharmacophore in drug discovery. The following points highlight its relevance:
- Antimicrobial Activity : Studies have indicated that derivatives of benzo[d]isoxazole compounds exhibit antimicrobial properties. The introduction of bromine in the structure may enhance these effects by increasing lipophilicity and altering electronic properties, which can improve the interaction with biological targets .
- Anticancer Properties : Research has shown that isoxazole derivatives can inhibit cancer cell proliferation. This compound has been investigated for its ability to target specific pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
- Neurological Applications : Compounds containing the isoxazole moiety have been studied for their neuroprotective effects. The potential to modulate neurotransmitter systems makes this compound a subject of interest for treating neurological disorders .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex organic molecules through various coupling reactions. Its carboxylic acid functionality allows for straightforward functionalization, facilitating the development of diverse chemical entities .
- Synthesis of Isoxazole Derivatives : It can be transformed into various derivatives with altered biological activities or physical properties, enabling the exploration of structure-activity relationships (SAR) in drug design .
Material Science
In addition to its applications in medicinal chemistry, this compound finds utility in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its structural characteristics allow it to act as a cross-linking agent or as a modifier to improve the performance of polymers used in coatings and adhesives .
- Organic Electronics : Research indicates that isoxazole derivatives can be used in organic electronic devices due to their electronic properties. This compound may contribute to the development of organic semiconductors or photovoltaic materials .
Case Studies
Several case studies exemplify the applications of this compound:
Mechanism of Action
The mechanism of action of 5-Bromobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
Compounds with varying aryl groups on the isoxazole ring demonstrate differences in steric bulk, electronic effects, and biological activity:
- It was synthesized in 82% yield .
- 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid (11h): The electron-withdrawing nitro group may enhance reactivity in electrophilic substitutions. It was obtained in 64% yield with a short reaction time (1 hour) .
Key Insight : Bromine substitution at position 5 (as in the parent compound) provides a distinct electronic profile compared to methyl or nitro groups, influencing both synthetic pathways and biological interactions.
Halogenated Derivatives
Bromine and fluorine substitutions are common strategies to modulate bioavailability and target binding:
- 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid (SY268101): The addition of fluorine enhances metabolic stability and membrane permeability. This compound is priced at $990/g but is currently out of stock .
Key Insight : Position-specific halogenation significantly impacts physicochemical properties. The 5-bromo substitution in the parent compound may offer optimal steric and electronic characteristics for specific enzyme binding pockets.
Ester Derivatives
Esterification of the carboxylic acid group is a common prodrug strategy:
- Methyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-30-1): This methyl ester derivative is a precursor to the parent acid, with a molecular weight of 256.05 g/mol. It is synthesized via esterification and hydrolyzed back to the acid under basic conditions .
- Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate : Demonstrates the versatility of the isoxazole core for further functionalization, though it lacks bromine .
Key Insight : Ester derivatives improve cell membrane permeability but require hydrolysis for activation, adding a step in drug metabolism compared to the parent acid.
Heterocyclic and Functional Group Variations
- 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid (CAS 1199773-70-0): The bromomethyl group enables nucleophilic substitutions, making it a reactive intermediate for conjugates .
Key Insight : Functional group diversity (e.g., bromomethyl vs. carboxylic acid) tailors compounds for specific applications, such as covalent inhibitor design or linker chemistry.
Spectral Characterization
Biological Activity
5-Bromobenzo[d]isoxazole-3-carboxylic acid (5-Br-BI-3-CA) is an organic compound that has garnered attention in the fields of medicinal and synthetic chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Br-BI-3-CA is CHBrNO, with a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom at the 5-position of the benzo[d]isoxazole structure, which is crucial for its biological activity. The presence of a carboxylic acid functional group enhances its solubility in polar solvents, facilitating interactions within biological systems.
Anticancer Properties
Research has indicated that 5-Br-BI-3-CA exhibits promising anticancer activity. It has been shown to inhibit specific cancer cell lines, including those related to breast and prostate cancers. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis.
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.41 | Induces apoptosis, inhibits cell proliferation |
| PC3 (Prostate) | 9.71 | Modulates signaling pathways |
| HCT-116 (Colon) | 2.29 | Inhibits angiogenesis |
Anti-inflammatory Effects
In addition to its anticancer properties, 5-Br-BI-3-CA has demonstrated anti-inflammatory effects. It inhibits the activity of pro-inflammatory cytokines and enzymes, which may contribute to its potential use in treating inflammatory diseases.
Enzyme Inhibition
One notable aspect of 5-Br-BI-3-CA is its ability to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making it crucial to understand these interactions for therapeutic applications .
The mechanism by which 5-Br-BI-3-CA exerts its biological effects involves several pathways:
- Enzyme Interaction : The isoxazole ring structure allows for interactions with various enzymes, modulating their activity.
- Signal Transduction Modulation : The compound can influence signaling pathways involved in cell growth and apoptosis.
- Binding Affinity : The bromine atom and carboxylic acid group enhance binding affinity to biological targets, increasing specificity in therapeutic applications.
Case Studies
Several studies have highlighted the efficacy of 5-Br-BI-3-CA in various biological contexts:
- Study on Breast Cancer Cells : A study reported that treatment with 5-Br-BI-3-CA led to significant reductions in cell viability in MCF-7 cells with an IC value of 12.41 µM, indicating strong anticancer potential .
- Inflammation Model : In an animal model of inflammation, administration of 5-Br-BI-3-CA resulted in decreased levels of inflammatory markers compared to controls, supporting its anti-inflammatory properties .
- Drug Interaction Study : Another investigation focused on the inhibition of cytochrome P450 enzymes by 5-Br-BI-3-CA, demonstrating altered metabolism rates for concurrent medications, emphasizing the need for careful consideration in polypharmacy scenarios .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-Bromobenzo[d]isoxazole-3-carboxylic acid?
The compound is synthesized via condensation-cyclization reactions. For example, chalcone intermediates undergo reaction with diethyl oxalate to form 2,4-diketoesters, which are then condensed with hydroxylamine hydrochloride in an acetic acid/sodium acetate buffer (pH 4). This ensures regiospecific attack at the most electrophilic carbon (C2), yielding the isoxazole ring. Reaction conditions (e.g., pH control and reagent stoichiometry) are critical for achieving high yields .
Q. How is the purity and structural integrity of this compound validated in experimental workflows?
Characterization involves a combination of analytical techniques:
Q. What are the typical solubility and stability considerations for this compound in aqueous and organic media?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Stability tests under varying pH (e.g., 4–8) and temperatures (e.g., 25–50°C) are recommended to prevent hydrolysis of the isoxazole ring. Storage at –20°C under inert atmosphere is advised for long-term stability .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for bioactivity studies?
Molecular docking studies (e.g., targeting HIV-1 integrase) identify key interactions between the carboxylic acid moiety and enzyme active sites. Substituent effects (e.g., bromine at position 5) are evaluated for steric/electronic compatibility. Virtual screening of analogs (e.g., 5-aryl-isoxazole-3-carboxylic acids) optimizes binding affinity and selectivity .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for derivatives of this compound?
Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
Q. How does regiospecific bromination at position 5 influence the reactivity of the isoxazole scaffold?
Bromine at position 5 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Computational studies (DFT calculations) predict charge distribution and reactivity trends, guiding selective substitution at the 3-carboxylic acid position or the brominated aromatic ring .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Purification : Column chromatography is impractical at scale; recrystallization in ethanol/water mixtures is preferred.
- Byproduct control : Monitoring for over-bromination or ring-opening byproducts via LC-MS.
- Yield optimization : Adjusting stoichiometry of hydroxylamine hydrochloride and reaction time (typically 12–24 hours) .
Methodological Notes
- Synthesis Optimization : Use a buffered system (pH 4) to stabilize hydroxylamine in its nucleophilic form, ensuring regiospecific cyclization .
- Analytical Cross-Validation : Combine NMR (e.g., , ) with high-resolution mass spectrometry to resolve structural ambiguities in brominated analogs .
- Bioisostere Design : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to modulate pharmacokinetic properties while retaining target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
